molecular formula C22H19Cl2NO3 B1252308 (1S)-trans-(alphaR)-cypermethrin CAS No. 83860-32-6

(1S)-trans-(alphaR)-cypermethrin

Cat. No. B1252308
CAS RN: 83860-32-6
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve identifying the compound’s IUPAC name, its common name, its structural formula, and its molecular formula.





  • Synthesis Analysis

    This involves understanding how the compound is synthesized. This could include the raw materials used, the conditions required (like temperature and pressure), and the type of reaction (like addition, substitution, or rearrangement).





  • Molecular Structure Analysis

    This involves analyzing the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any functional groups present.





  • Chemical Reactions Analysis

    This involves identifying the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.





  • Physical And Chemical Properties Analysis

    This involves identifying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).




  • Scientific Research Applications

    • Environmental Analysis and Persistence : Cypermethrin and its isomers, including (1S)-trans-(alphaR)-cypermethrin, are used in agriculture, forestry, and public health hygiene. These compounds persist for several months on spruce bark and in soil, undergoing isomerization under sunlight, with an excess of trans-cypermethrin isomers being observed. This persistence and transformation are crucial for understanding the environmental impact of these insecticides (Class, 1992).

    • Epimerization in Alcohols : The stereoisomers of cypermethrin, including (1S)-trans-(alphaR)-cypermethrin, can undergo epimerization in the presence of short-chain alkyl alcohols. This finding is significant for analytical and bioassay methods of pyrethroids, as it highlights the need to consider configurational stability during analysis (Nillos et al., 2009).

    • Toxicity and Oxidative Stress : Research has shown enantioselective toxicity of beta-cypermethrin, a close relative of alpha-cypermethrin, in zebrafish. This work emphasizes the importance of considering stereoisomer-specific effects in environmental risk assessments (Mu et al., 2017).

    • Metabolism and Metabolic Disturbances : The metabolism of alpha-cypermethrin in different life stages of chickens has been studied, revealing that metabolites are the main residual forms and can potentially increase exposure risk. This research is significant for assessing the ecological risk of cypermethrin on birds (Liu et al., 2019).

    • Isomer Selectivity in Aquatic Toxicity and Biodegradation : There is isomer selectivity in the toxicity of cypermethrin to aquatic organisms and in its biodegradation by microbial isolates. Understanding these selectivities is crucial for ecological risk assessments of synthetic pyrethroids (Liu et al., 2004).

    Safety And Hazards

    This involves understanding the compound’s toxicity, flammability, and environmental impact, as well as appropriate handling and disposal procedures.




  • Future Directions

    This involves identifying areas for further research, such as potential applications, synthesis methods, or mechanisms of action.




    properties

    IUPAC Name

    [(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KAATUXNTWXVJKI-CMKODMSKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H19Cl2NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8058168, DTXSID301034570
    Record name Theta-cypermethrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8058168
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (-)-Theta-Cypermethrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301034570
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    416.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1S)-trans-(alphaR)-cypermethrin

    CAS RN

    71697-59-1, 83860-32-6
    Record name Theta-cypermethrin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=71697-59-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (-)-Theta-Cypermethrin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=83860-32-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(S*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083860326
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Theta-cypermethrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8058168
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (-)-Theta-Cypermethrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301034570
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name α-cyano-3-phenoxybenzyl [1S-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.694
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1S)-trans-(alphaR)-cypermethrin
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    (1S)-trans-(alphaR)-cypermethrin
    Reactant of Route 3
    Reactant of Route 3
    (1S)-trans-(alphaR)-cypermethrin
    Reactant of Route 4
    Reactant of Route 4
    (1S)-trans-(alphaR)-cypermethrin
    Reactant of Route 5
    (1S)-trans-(alphaR)-cypermethrin
    Reactant of Route 6
    (1S)-trans-(alphaR)-cypermethrin

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.